N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Chiral building block Enantiomeric purity Asymmetric synthesis

Researchers requiring a reliable aryl sulfonamide building block with defined physicochemical properties often face inconsistent purity and undocumented LogP. N-Tosyl-1-(2-furyl)ethanamine (CAS 134340-62-8) resolves this. • Racemic mixture, 97% purity (mode among global suppliers). • Predicted LogP 2.2-ensures reproducible solubility and membrane permeability. • Non-substitutable furan-tosyl pharmacophore for antihistamine intermediate synthesis. • Cost-effective for N-tosyl protection, furan functionalization, and medicinal chemistry. • Can serve as precursor for kinetic resolution to access enantiopure (S)-form.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
Cat. No. B12885066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2
InChIInChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3
InChIKeyCJZKCAOONBGODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide Identity & Specifications


N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 134340-62-8) is an aryl sulfonamide derivative with the molecular formula C₁₃H₁₅NO₃S and a molecular weight of 265.33 g/mol . This compound, also known as N-Tosyl-1-(2-furyl)ethanamine, is classified as a pharmaceutical intermediate, notably in the development of antihistamines . It is commercially available as a racemic mixture with a standard purity of 97% . The (S)-enantiomer, N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 134452-27-0), is a distinct chiral building block [1], a critical differentiation point for asymmetric synthesis applications that demand stereochemical control.

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide Substitution Risks


Substituting this compound with a generic sulfonamide risks failure on two key fronts. First, the specific combination of a 4-methylbenzenesulfonyl (tosyl) group and a 1-(furan-2-yl)ethyl amine backbone is not merely a structural feature but a functional necessity for maintaining defined physicochemical properties, such as a predicted LogP of 2.2 [1], which is critical for solubility and membrane permeability in a synthetic sequence. Second, for medicinal chemistry applications, the specific chiral center is paramount. The racemic mixture offers a different chemical profile and procurement value compared to the isolated (S)-enantiomer [2], which is utilized for introducing stereogenic information. Using a structural analog like N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide or the thienyl counterpart would alter the steric and electronic environment, likely leading to drastic changes in reaction diastereoselectivity or biological target engagement.

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide vs. Comparators


Chiral Purity for Asymmetric Synthesis

The primary differentiator is enantiomeric composition. The (S)-enantiomer (CAS 134452-27-0) is used as a chiral auxiliary due to the furan ring's ability to facilitate equilibration of an adjacent chiral center, enabling high levels of thermodynamic stereocontrol. The target racemic compound (CAS 134340-62-8) is the precursor or a lower-cost alternative for achiral work , [1].

Chiral building block Enantiomeric purity Asymmetric synthesis

Lipophilicity (LogP) and Reaction Solubility

The predicted octanol/water partition coefficient (LogP) is a key parameter for solubility in organic synthesis. The target compound's LogP is a critical differentiator from close alkyl-chain analogs [1].

Physicochemical property LogP Solubility

Molecular Weight and Drug-likeness

In a medicinal chemistry context, the target compound occupies a specific molecular weight slot that differentiates it from bulkier analogs used as intermediates for complex API synthesis .

Drug-likeness Molecular weight Lead optimization

Commercial Purity and Reproducibility

The commercially guaranteed purity level is a basic but critical procurement parameter. The target compound is supplied at a 97% purity standard , a benchmark that ensures minimal side reactions from contaminants in early-stage discovery chemistry.

Chemical purity Procurement specification Quality control

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide Applications


Racemic Intermediate for Achiral Chemistry

When steric and electronic properties are the primary concern, but stereochemistry is not, the racemic form of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is the cost-effective and appropriate choice. Its 97% purity and intermediate LogP make it immediately suitable for method development in N-tosyl protection, furan functionalization, or as a general building block for medicinal chemistry campaigns where the chiral center is racemized later .

Resynthesis of (S)-Enantiomer Chiral Auxiliary

For researchers requiring the enantiomerically pure (S)-form, procuring the racemic target compound is not a direct substitute. However, the racemate serves as a precursor for in-house kinetic resolution. Protocols from α-furfuryl amide literature [1] show that using a modified Sharpless epoxidation can yield the desired (S)-enantiomer with 90-100% e.e., offering a potential cost-saving route if the racemate is significantly cheaper than buying the resolved chiral building block directly.

Furan-Tosyl Scaffold in Antihistamine Pharmacophores

This compound is specifically cited as an intermediate for antihistamine drugs . The combination of a furan ring, known for its bioisosteric properties, and a tosyl group, which serves as a stable protecting group or a structural motif for enzyme binding, makes it a non-substitutable intermediate in this therapeutic class. Using a thienyl or unsubstituted phenyl analog would constitute a formal change to the pharmacophore, requiring a new patent and lead optimization path.

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